molecular formula C10H18ClN5O B1457975 N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride CAS No. 1779123-88-4

N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Cat. No.: B1457975
CAS No.: 1779123-88-4
M. Wt: 259.73 g/mol
InChI Key: JQYIBJZUDSSACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Triazole Carboxamide Chemistry

The exploration of 1,2,3-triazole derivatives began in the late 19th century, but their systematic study accelerated after the discovery of the Huisgen azide-alkyne cycloaddition in the 1960s. Triazole carboxamides gained prominence in the 21st century due to their versatility in medicinal chemistry, particularly after the development of copper-catalyzed click chemistry. Early work focused on antifungal agents like fluconazole, but subsequent research revealed broader applications, including kinase inhibition and anticancer activity.

The integration of carboxamide groups into triazole scaffolds emerged as a strategy to improve hydrogen-bonding capabilities and metabolic stability. For example, 1,2,3-triazole-4-carboxamides were identified as potent inhibitors of enzymes such as EGFR and CDK4-Cyclin D3 in cancer therapy. The addition of dimethylamine substituents, as seen in N,N-dimethyl derivatives, further enhanced solubility and target selectivity.

Key Milestones in Triazole Carboxamide Development

Year Advancement Significance
1885 Discovery of triazole structure Established foundational heterocyclic chemistry
2002 Copper-catalyzed azide-alkyne cycloaddition Enabled rapid synthesis of 1,4-disubstituted triazoles
2017 Piperidine-triazole hybrids in drug discovery Demonstrated improved CNS penetration and selectivity
2022 Inverse agonists of PXR using triazole carboxamides Expanded applications in regulating drug metabolism

Significance of 1H-1,2,3-Triazole Scaffolds in Chemical Research

The 1H-1,2,3-triazole ring exhibits unique electronic and steric properties due to its conjugated π-system and nitrogen-rich structure. These features enable:

  • Diverse binding modes : The triazole’s dipole moment (4.5–5.0 D) facilitates interactions with enzymatic active sites.
  • Metabolic stability : Resistance to oxidative degradation compared to imidazole analogs.
  • Click chemistry compatibility : Modular functionalization via azide-alkyne cycloadditions.

Recent studies highlight triazole carboxamides as privileged scaffolds in kinase inhibition. For instance, compound 5j (a 1,2,3-triazole-4-carboxamide derivative) showed IC₅₀ values of 0.89 μM against EGFR, outperforming first-generation inhibitors. The dimethylamide group in N,N-dimethyl variants reduces rotational barriers, favoring entropically driven binding.

Piperidine Moieties in Heterocyclic Compounds

Piperidine, a six-membered nitrogen-containing ring, contributes critical pharmacological properties:

  • Conformational rigidity : Restricts rotational freedom, improving target specificity.
  • Basicity enhancement : pKa ~11 enables protonation at physiological pH, aiding membrane permeability.
  • Synthetic versatility : Functionalization at the 4-position (e.g., piperidin-4-yl groups) allows for stereochemical diversification.

In N,N-dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride, the piperidine moiety likely serves as a conformational anchor, positioning the triazole carboxamide for optimal target engagement. This design mirrors strategies used in FDA-approved drugs like donepezil, where piperidine enhances blood-brain barrier penetration.

Comparative Analysis of Piperidine-Containing Drug Candidates

Compound Target Key Feature
Donepezil Acetylcholinesterase Piperidine improves CNS bioavailability
Niraparib PARP-1 4-Substituted piperidine enhances DNA binding
Compound 85 (PXR inverse agonist) Pregnane X receptor Piperidine-triazole hybrid increases binding affinity (IC₅₀ = 12 nM)

Positioning in Contemporary Chemical Research

This compound sits at the intersection of three cutting-edge research domains:

  • Targeted cancer therapies : Triazole carboxamides are being explored as covalent inhibitors of oncogenic kinases.
  • Metabolic regulation : Piperidine-triazole hybrids show promise as modulators of nuclear receptors like PXR.
  • Green synthesis : Recent advances employ flow chemistry to optimize Huisgen cycloadditions, reducing reaction times from hours to minutes.

Ongoing studies focus on structure-activity relationship (SAR) optimization. For example, replacing the N,N-dimethyl group with morpholine or thiomorpholine alters logP values by ±0.8, significantly impacting blood-brain barrier permeability. Additionally, computational models predict that halogenation at the triazole 5-position could enhance binding to hydrophobic enzyme pockets.

Emerging Applications in Medicinal Chemistry

  • Antiviral agents : Triazole-piperidine hybrids inhibit viral proteases via π-cation interactions.
  • Neuroprotective agents : Enhanced solubility enables targeting of amyloid-β aggregates.
  • Antibiotic adjuvants : Reverse multidrug resistance in Gram-negative bacteria.

Properties

IUPAC Name

N,N-dimethyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O.ClH/c1-14(2)10(16)9-7-15(13-12-9)8-3-5-11-6-4-8;/h7-8,11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYIBJZUDSSACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN(N=N1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a modular approach:

  • Construction of the 1,2,3-triazole core via azide-alkyne cycloaddition (CuAAC reaction).
  • Introduction of the piperidin-4-yl substituent through nucleophilic substitution or coupling.
  • Formation of the N,N-dimethyl carboxamide group.
  • Conversion to the hydrochloride salt for improved stability and handling.

Key Preparation Steps

Synthesis of 1,2,3-Triazole Core via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The CuAAC reaction is the cornerstone for constructing the 1,2,3-triazole ring. It involves the reaction of an organic azide with a terminal alkyne under copper(I) catalysis, typically using CuSO4·5H2O and a reducing agent such as ascorbic acid in a mixed solvent system (DMF/H2O or CHCl3/H2O) at room temperature or mild heating.
  • This method yields 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and excellent yields (up to 100% in some cases).
  • For example, azide-functionalized piperidine derivatives react with N,N-dimethyl-substituted alkynes to form the triazole ring bearing the piperidin-4-yl substituent.

Formation of N,N-Dimethyl Carboxamide

  • The carboxamide group is introduced by amidation reactions, typically involving the reaction of a carboxylic acid or activated ester intermediate with dimethylamine.
  • Conditions often include coupling agents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides to facilitate amide bond formation.
  • Purification is achieved by column chromatography or recrystallization to isolate the pure carboxamide derivative.

Conversion to Hydrochloride Salt

  • The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.
  • This step enhances the compound's stability, solubility, and ease of handling.
  • The hydrochloride salt is often isolated as a crystalline solid by filtration and drying under vacuum.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Azide synthesis Sodium azide, DMF, 70°C Piperidinyl azide intermediate
2 CuAAC cycloaddition CuSO4·5H2O, ascorbic acid, DMF/H2O, RT Formation of 1,2,3-triazole ring
3 Amidation Dimethylamine, coupling agent (e.g., EDC) N,N-Dimethyl carboxamide derivative
4 Salt formation HCl in ethanol or suitable solvent Hydrochloride salt of final compound

Detailed Research Findings and Notes

  • Reaction Yields and Purity: The CuAAC step typically proceeds with yields ranging from 76% to 100%, depending on substrate and conditions. Amidation yields are generally high (>80%) when optimized coupling agents and conditions are used.
  • Reaction Conditions: The cycloaddition is often performed at room temperature under inert atmosphere (argon or nitrogen) to avoid oxidation of copper catalyst and side reactions.
  • Characterization: The final product and intermediates are characterized by Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), High-Resolution Mass Spectrometry (HRMS), and melting point analysis to confirm structure and purity.
  • Solvent Choice: Polar aprotic solvents such as DMF and DMSO are preferred in cycloaddition and amidation steps for solubility and reaction efficiency. Hydrochloride salt formation uses protic solvents like ethanol for salt precipitation.
  • Catalysts: Copper sulfate pentahydrate combined with ascorbic acid is the most common catalytic system for CuAAC. Alternative catalysts like Pd or Ni complexes are less common for this specific triazole synthesis but are documented for related heterocycles.

Summary Table of Preparation Methods

Preparation Aspect Method/Details References
Triazole ring formation Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
Piperidin-4-yl introduction Via azide or alkyne functionalization during CuAAC
Amidation Coupling with dimethylamine using carbodiimides
Hydrochloride salt formation Treatment with HCl in ethanol or similar solvent
Purification Column chromatography, recrystallization
Characterization NMR, IR, HRMS, melting point

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring, a piperidine moiety, and a carboxamide functional group. These structural elements contribute to its diverse reactivity and biological interactions. The presence of nitrogen atoms within the triazole and piperidine rings categorizes it as a nitrogen-containing heterocycle, which is known for its potential therapeutic applications.

Medicinal Chemistry

N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride has been studied for its potential as a therapeutic agent. Its applications include:

  • Antiviral Activity : Research indicates that compounds with triazole structures exhibit antiviral properties. For example, derivatives of 1H-1,2,3-triazoles have shown efficacy against various viral strains by inhibiting their replication mechanisms .
  • Anticancer Properties : Triazole derivatives are being investigated for their ability to inhibit cancer cell proliferation. Studies have demonstrated that certain triazole compounds can induce apoptosis in cancer cells through various signaling pathways .

Agrochemical Applications

The compound's unique structure also positions it as a candidate for agrochemical development. Its potential applications include:

  • Pesticidal Activity : Research into the pesticidal properties of triazole derivatives suggests they may serve as effective agents against agricultural pests. The mechanism often involves disrupting metabolic pathways in target organisms .

Case Studies

Several studies have highlighted the effectiveness of triazole compounds in various applications:

  • Antiviral Studies : A study published in ACS Omega demonstrated that specific 1H-1,2,3-triazole derivatives exhibited significant antiviral activity with IC50 values comparable to established antiviral drugs .
  • Cancer Research : In investigations focused on breast cancer cell lines, triazole compounds were shown to inhibit cell growth significantly, suggesting their potential as chemotherapeutic agents .
  • Pesticide Development : A recent study explored the use of triazole-based compounds in pest management, revealing promising results against common agricultural pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is unique due to its triazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.

Biological Activity

N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (CAS No. 1779123-88-4) is a synthetic compound that has attracted significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure comprising a piperidine ring, a triazole ring, and a carboxamide group, which contributes to its diverse mechanisms of action and therapeutic potential.

PropertyValue
Molecular FormulaC₁₀H₁₈ClN₅O
Molecular Weight259.73 g/mol
CAS Number1779123-88-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of various enzymes and receptors, influencing cellular signaling pathways. Notably, it has been shown to inhibit certain enzymes involved in inflammatory processes, suggesting potential anti-inflammatory properties .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response . This inhibition may provide therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Properties

This compound has been explored for its anticancer potential. Studies on related triazole compounds have revealed their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress . The specific pathways involved are still under investigation but may include interactions with key regulatory proteins associated with cell survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole compounds similar to this compound:

  • Antimicrobial Evaluation : A study focused on the antimicrobial activity of various triazole derivatives reported that compounds with similar structural motifs exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Studies : In vitro assays demonstrated that triazole derivatives could effectively suppress the production of inflammatory mediators in macrophages, indicating their potential as anti-inflammatory agents .
  • Cancer Cell Line Studies : Research involving cancer cell lines showed that certain triazole-containing compounds could inhibit tumor growth by inducing apoptosis and disrupting cell signaling pathways related to survival .

Q & A

Q. What are the standard synthetic protocols for preparing N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride?

The synthesis typically involves multi-step reactions, including cycloaddition and functional group modifications. For example, 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide scaffolds are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by dimethylation of the carboxamide group. A ZrOCl₂·8H₂O catalyst in ethanol-water mixtures has been reported to improve reaction efficiency for similar triazole-piperidine hybrids . Final hydrochlorination is achieved using HCl gas or concentrated hydrochloric acid to stabilize the compound for storage .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR (¹H/¹³C): Assign signals for the piperidine ring protons (δ ~2.5–3.5 ppm) and triazole carbons (δ ~140–150 ppm in ¹³C). DMSO-d₆ is commonly used for solubility .
  • X-ray crystallography: SHELXL (via WinGX interface) is ideal for refining crystal structures. Anisotropic displacement parameters for the triazole and piperidine moieties should be carefully modeled to resolve potential disorder .
  • Mass spectrometry (ESI): Confirm molecular weight (e.g., [M+H]⁺ at m/z 256.2 for the free base) and fragmentation patterns .

Q. How should researchers handle solubility challenges during in vitro assays?

The hydrochloride salt improves aqueous solubility compared to the free base. For stubborn cases, use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80). Pre-saturate buffers at 37°C to avoid precipitation during kinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data caused by structural analogs?

Structural analogs (e.g., N-cyclopropylpiperidine-4-carboxamide hydrochloride ) may exhibit divergent binding affinities due to steric or electronic effects. Perform molecular docking (e.g., AutoDock Vina) to compare interactions with target proteins. Validate experimentally via radioligand displacement assays using tritiated or fluorescent probes . For example, replacing dimethyl groups with cyclopropyl alters hydrophobic interactions, impacting receptor selectivity .

Q. What strategies optimize reaction yields for scale-up synthesis?

  • Catalyst screening: Test alternative catalysts (e.g., RuAAC for regioselective triazole formation) to reduce byproducts.
  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves purity for multi-step sequences .
  • Workflow automation: Use liquid handlers for precise stoichiometric control in sensitive steps like hydrochlorination .

Q. How do crystallographic data discrepancies arise, and how can they be mitigated?

Discrepancies often stem from twinned crystals or disordered solvent molecules . Use SHELXD for initial structure solution and SHELXL for refinement with TWIN and BASF commands to model twinning. For solvent masking, apply SQUEEZE in PLATON to exclude poorly resolved electron density .

Q. What are the critical safety considerations for handling this compound?

While GHS classification is unavailable, follow general precautions for hydrochlorides:

  • Inhalation: Use fume hoods during weighing; monitor for respiratory irritation.
  • Skin contact: Immediately rinse with water and remove contaminated lab coats.
  • Waste disposal: Neutralize with sodium bicarbonate before incineration .

Methodological Challenges and Solutions

Q. How can researchers design robust SAR studies for this compound?

  • Core modifications: Synthesize derivatives with varied substituents on the piperidine (e.g., 4-methyl, 4-fluoro) and triazole (e.g., 5-nitro) rings.
  • Functional assays: Pair binding affinity data (e.g., IC₅₀) with molecular dynamics simulations to correlate structural flexibility with activity .
  • Counterion effects: Compare hydrochloride with other salts (e.g., trifluoroacetate) to assess solubility-bioactivity relationships .

Q. What experimental controls are essential for reproducibility in kinase inhibition assays?

  • Positive controls: Use staurosporine (pan-kinase inhibitor) and selective inhibitors (e.g., imatinib for Abl1).
  • Negative controls: Include DMSO-only wells to exclude solvent artifacts.
  • Data normalization: Express inhibition as % activity relative to ATP-free controls to account for baseline variability .

Q. How can computational modeling guide the design of stable formulations?

Predict hygroscopicity and thermal stability via Gaussian-based DFT calculations (e.g., Gibbs free energy of degradation). Pair with accelerated stability testing (40°C/75% RH for 4 weeks) to validate shelf-life predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
Reactant of Route 2
N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.